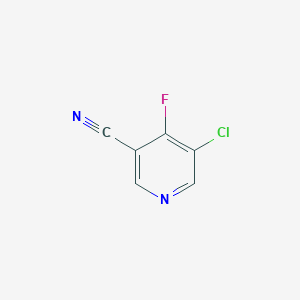

5-Chloro-4-fluoronicotinonitrile

Descripción

5-Chloro-4-fluoronicotinonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂ClFN₂. Structurally, it consists of a pyridine ring substituted with a nitrile group (-CN) at position 3, a chlorine atom at position 5, and a fluorine atom at position 4. This arrangement confers distinct electronic properties due to the electron-withdrawing effects of the substituents and the inherent electron deficiency of the pyridine ring. The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules or drug candidates, as indicated by its commercial availability from vendors specializing in medicinal chemistry products .

Propiedades

IUPAC Name |

5-chloro-4-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMAFQRWERWCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoronicotinonitrile typically involves the halogenation of nicotinonitrile derivatives. One common method includes the selective chlorination and fluorination of nicotinonitrile. The reaction conditions often involve the use of halogenating agents such as thionyl chloride (SOCl2) and elemental fluorine (F2) under controlled temperatures and pressures .

Industrial Production Methods: Industrial production of 5-Chloro-4-fluoronicotinonitrile may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-4-fluoronicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

Substituted Derivatives: Depending on the substituents introduced, various substituted nicotinonitrile derivatives can be formed.

Oxidized or Reduced Products: These include nicotinic acid derivatives or reduced forms like aminonicotinonitrile.

Aplicaciones Científicas De Investigación

5-Chloro-4-fluoronicotinonitrile has a wide range of applications in scientific research, including:

Chemistry:

Intermediate in Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Catalyst Development: Used in the development of new catalytic systems for organic reactions.

Biology:

Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Medicine:

Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-fluoronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in its binding affinity and selectivity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites, affecting signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The comparison focuses on chloro-fluoro-substituted nitriles, particularly those with aromatic backbones. Key structural and functional differences are highlighted below:

Core Structural Differences

Key Observations:

Aromatic vs. Aliphatic Backbone: 5-Chloro-4-fluoronicotinonitrile features a pyridine ring, which is more polar and electron-deficient compared to the benzene ring in 2-chloro-4-fluorobenzonitrile. This difference enhances reactivity in nucleophilic substitution or cross-coupling reactions for pyridine derivatives .

Substituent Effects: In 5-Chloro-4-fluoronicotinonitrile, the 4-fluoro and 5-chloro substituents on the pyridine ring create a steric and electronic environment conducive to regioselective reactions, critical in drug synthesis. In 2-chloro-4-fluorobenzonitrile, the substituents on the benzene ring (ortho-Cl and para-F) may favor electrophilic aromatic substitution or coupling reactions, commonly exploited in agrochemical synthesis .

Applications: Pyridine-based nitriles like 5-Chloro-4-fluoronicotinonitrile are preferred in medicinal chemistry for constructing heterocyclic scaffolds in kinase inhibitors or antiviral agents. Benzene-based analogues (e.g., 2-chloro-4-fluorobenzonitrile) are often intermediates in herbicides or polymer additives due to their stability and ease of functionalization .

Functional Group Reactivity

- Nitrile Group: The nitrile group in all three compounds serves as a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines). However, the electron-deficient pyridine ring in 5-Chloro-4-fluoronicotinonitrile increases the electrophilicity of the nitrile group compared to benzene-based analogues, accelerating nucleophilic additions .

- Halogen Substituents: Chlorine and fluorine atoms enhance the electron-withdrawing nature of the aromatic rings, but fluorine’s smaller size and higher electronegativity improve metabolic stability in pharmaceuticals, a key advantage for 5-Chloro-4-fluoronicotinonitrile .

Physical and Chemical Properties (General Trends)

- Solubility : Pyridine derivatives are generally more soluble in polar solvents (e.g., DMSO, acetone) than benzene analogues due to increased polarity.

- Stability: Fluorine substitution enhances thermal and oxidative stability, critical for both medicinal compounds (5-Chloro-4-fluoronicotinonitrile) and industrial gases (C₄F₇N) .

Actividad Biológica

5-Chloro-4-fluoronicotinonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Chloro-4-fluoronicotinonitrile features a pyridine ring substituted with chlorine and fluorine atoms, along with a nitrile group. The molecular formula is , and it has a molecular weight of approximately 155.55 g/mol. The presence of halogen substituents enhances its lipophilicity and biological activity, making it a candidate for drug development.

Biological Activities

Research indicates that 5-chloro-4-fluoronicotinonitrile exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. The halogen substituents likely enhance its interaction with bacterial cell membranes, disrupting their integrity.

- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. Specific studies are needed to determine the efficacy of 5-chloro-4-fluoronicotinonitrile against different cancer cell lines.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

The biological activity of 5-chloro-4-fluoronicotinonitrile can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could bind to the active sites of enzymes, preventing substrate access and subsequent reactions.

- Receptor Modulation : It may interact with cellular receptors, altering their signaling pathways. This interaction can lead to various physiological responses, including changes in gene expression related to inflammation and cell proliferation.

Comparative Analysis

A comparison of 5-chloro-4-fluoronicotinonitrile with structurally similar compounds highlights its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-5-fluoronicotinaldehyde | C6H4ClF | Contains an aldehyde functional group |

| 6-Chloro-4-fluoronicotinonitrile | C6H2ClFN | Different substitution pattern |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | C7H3ClFNO2 | Contains a nitro group |

This table illustrates how variations in substitution patterns can influence the reactivity and biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of 5-chloro-4-fluoronicotinonitrile against clinical isolates of Klebsiella pneumoniae. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics.

- Cancer Cell Proliferation Inhibition : Research on similar pyridine derivatives showed that compounds with halogen substitutions could inhibit the growth of breast cancer cell lines (MCF-7). Future studies should focus on the specific impact of 5-chloro-4-fluoronicotinonitrile on these cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.